molecular formula C8H5F3O2 B042848 2,4,5-Trifluorophenylacetic acid CAS No. 209995-38-0

2,4,5-Trifluorophenylacetic acid

Cat. No.: B042848
CAS No.: 209995-38-0
M. Wt: 190.12 g/mol
InChI Key: YSQLGGQUQDTBSL-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenylacetic acid is a fluorinated phenylacetic acid with the chemical formula C8H5F3O2. It is characterized by the presence of three fluorine atoms substituted on the benzene ring at positions 2, 4, and 5. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of the dipeptidyl peptidase-4 enzyme .

Mechanism of Action

Target of Action

2,4,5-Trifluorophenylacetic acid is primarily used as a building block for the synthesis of drugs like Sitagliptin. Sitagliptin is an anti-diabetic medication that acts as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme . Therefore, the primary target of the compounds derived from this compound is the DPP-4 enzyme.

Mode of Action

This inhibition increases the levels of incretin hormones, which help to control blood glucose levels by increasing insulin synthesis and release .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism . By inhibiting the DPP-4 enzyme, the incretin hormones GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide) are increased. These hormones stimulate insulin release from the pancreatic beta cells in a glucose-dependent manner .

Pharmacokinetics

. Sitagliptin is rapidly absorbed and widely distributed in the body. It is primarily excreted unchanged in the urine .

Result of Action

This helps to control blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of perovskite solar cells, the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This interaction enhances the power conversion efficiency of the solar cells . Additionally, the hydrophobicity of the trifluorobenzene moiety improves the stability of the solar cell .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

2,4,5-Trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It has good curative effect, small side effects, good safety and tolerance in treating type II diabetes .

Biochemical Analysis

Biochemical Properties

It is known that trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . This suggests that 2,4,5-Trifluorophenylacetic acid may interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

It is known that the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This suggests that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This suggests that this compound may have similar temporal effects in laboratory settings.

Preparation Methods

The synthesis of 2,4,5-Trifluorophenylacetic acid involves several steps:

Chemical Reactions Analysis

2,4,5-Trifluorophenylacetic acid undergoes various chemical reactions:

Comparison with Similar Compounds

2,4,5-Trifluorophenylacetic acid can be compared with other fluorinated phenylacetic acids:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLGGQUQDTBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380723
Record name 2,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209995-38-0
Record name (2,4,5-Trifluorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209995-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorophenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorophenylacetic Acid
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Record name 2,4,5-Trifluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 ml of concentrated sulphuric acid was added to 1-chloroethynyl-2,4,5-trifluorobenzene of formula IV, X=Cl and the mixture heated to 100° C. and left to stir for 1 hour. 50 ml of MTBE and 100 ml of water were then added. The phases were separated and the aqueous phase was re-extracted with 2×50 ml of MTBE. The combined organic phases were counter extracted with 3×50 ml of aqueous NaHCO3 and put to one side. The three aqueous phases of NaHCO3 were recombined and the resulting phase was acidified with hydrochloric acid and then extracted with 3×50 ml of MTBE. The organic phases were concentrated to a residue obtaining 0.25 g of 2,4,5-trifluorophenylacetic acid of formula (I) with a molar yield of 25%.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
1-chloroethynyl-2,4,5-trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2,4,5-Trifluorophenylacetic acid?

A1: Several synthetic routes have been developed for this compound. One approach involves using 2,4,5-trifluorobenzyl halogen as a starting material. This method utilizes a Grignard reaction with magnesium metal to form a 2,4,5-trifluorobenzyl Grignard reagent. Reacting this reagent with carbon dioxide yields 2,4,5-trifluorophenylacetate, which is then acidified to obtain the desired this compound. []

Q2: What are the advantages and disadvantages of the different synthesis methods?

A2: The Grignard reaction approach using carbon dioxide as a carbon source offers benefits such as a short synthetic route, mild reaction conditions, environmental friendliness, and ease of industrial implementation. This method also yields a high-purity product. []

Q3: Beyond its role in sitagliptin synthesis, are there other applications for this compound?

A3: While prominently known as a precursor to sitagliptin, the full application potential of this compound is still being explored. Its unique structure with the trifluoromethyl group and carboxylic acid functionality might offer opportunities in various fields. Further research could unveil its potential as a building block for other pharmaceuticals, agrochemicals, or advanced materials.

Q4: What is the role of this compound in the synthesis of sitagliptin?

A4: this compound serves as a crucial starting point in synthesizing sitagliptin phosphate, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes. [, ] The synthesis involves several steps, including substitution, decarboxylation, asymmetric reduction, hydrolysis, and condensation reactions. This compound provides the core structure upon which the sitagliptin molecule is built. []

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